N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
Brand Name:
Vulcanchem
CAS No.:
88058-70-2
VCID:
VC0016091
InChI:
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m1/s1
SMILES:
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC
Molecular Formula:
C14H19NO3
Molecular Weight:
249.3 g/mol
N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide
CAS No.: 88058-70-2
Reference Standards
VCID: VC0016091
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
CAS No. | 88058-70-2 |
---|---|
Product Name | N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide |
Molecular Formula | C14H19NO3 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | N-[(1R,2R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide |
Standard InChI | InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16)/t12-,14-/m1/s1 |
Standard InChIKey | AGSZGRLOKYZJMA-TZMCWYRMSA-N |
Isomeric SMILES | CCC(=O)N[C@@H]1CCC2=C([C@H]1O)C=C(C=C2)OC |
SMILES | CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC |
Canonical SMILES | CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC |
Synonyms | (1R-trans)-N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide; |
PubChem Compound | 13293072 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume